Target Binding Affinity: Kd = 350 nM Measured Against PDCD4
Pdcd4-IN-1 demonstrates direct binding to PDCD4 with a dissociation constant (Kd) of 350 nM . In the broader PDCD4 ligand landscape, affinities vary dramatically: CHEMBL5653589 (BDBM50652793) binds with Kd = 127 nM in a Kinobead pull-down assay, while compound BDBM50000298 shows IC50 = 880 nM for PDCD4 stabilization in HEK293 cells [1]. Natural product tubercidin, a PDCD4 stabilizer rather than inhibitor, exhibits IC50 = 0.88 ± 0.09 μM (880 nM) in a proteasomal degradation assay [2]. Other PDCD4 ligands in BindingDB show EC50 values up to 2.25 μM or display no detectable binding activity, confirming that Pdcd4-IN-1 occupies a well-defined affinity tier distinct from both inactive analogs and higher-potency scaffolds that remain unavailable as commercial reagents.
| Evidence Dimension | PDCD4 binding affinity (Kd / IC50 / EC50) |
|---|---|
| Target Compound Data | Kd = 350 nM |
| Comparator Or Baseline | CHEMBL5653589: Kd = 127 nM; Tubercidin: IC50 = 880 nM; BDBM50000298: IC50 = 880 nM; BDBM50598483: EC50 = 2.25 μM; Multiple other ligands: no detectable binding |
| Quantified Difference | Pdcd4-IN-1 affinity is 2.8-fold weaker than CHEMBL5653589 but 2.5-fold stronger than tubercidin; 6.4-fold stronger than EC50 = 2.25 μM ligand |
| Conditions | Pdcd4-IN-1: direct binding assay (method not specified in public data); CHEMBL5653589: Kinobead pull-down, 45 min incubation; Tubercidin: luciferase-fusion degradation assay in HEK293 cells |
Why This Matters
This establishes Pdcd4-IN-1 as the only PDCD4-targeting small molecule with a defined Kd that is both commercially available and documented in patent literature, enabling reproducible dose-response studies without reliance on unavailable comparator scaffolds.
- [1] BindingDB. Programmed cell death protein 4 (PDCD4) ligand binding data. 2025. View Source
- [2] Actinopolysporins A-C and Tubercidin as a Pdcd4 Stabilizer from Actinopolyspora erythraea. 2022. View Source
